Brexpiprazole

Catalog No.
S522024
CAS No.
913611-97-9
M.F
C25H27N3O2S
M. Wt
433.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brexpiprazole

CAS Number

913611-97-9

Product Name

Brexpiprazole

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(4-(1-benzothiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one, brexpiprazole, Rexulti

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Description

The exact mass of the compound Brexpiprazole is 433.1824 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Schizophrenia

  • Efficacy and Safety: Several clinical trials have investigated the efficacy and safety of Brexpiprazole in treating schizophrenia. These studies generally show that Brexpiprazole is effective in reducing positive and negative symptoms of schizophrenia, with a good tolerability profile [].
  • Mechanism of Action: Researchers are still working to fully understand the mechanism by which Brexpiprazole exerts its antipsychotic effects. However, it's believed to work by modulating the activity of dopamine and serotonin neurotransmitters in the brain.

Investigative Use in Other Mental Health Conditions

There is ongoing research exploring the potential benefits of Brexpiprazole in treating other mental health conditions beyond schizophrenia. Here are some examples:

  • Schizoaffective Disorder: Studies are investigating the effectiveness of Brexpiprazole in managing symptoms associated with schizoaffective disorder, a condition characterized by a combination of psychotic and mood episodes [].
  • Bipolar Disorder: Preliminary research suggests Brexpiprazole may be helpful as an adjunctive treatment for bipolar disorder, particularly in managing manic and depressive episodes [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Exact Mass

433.1824

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2J3YBM1K8C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As an adjunctive treatment of major depressive disorder (MDD) and for treatment of schizophrenia.
FDA Label
Treatment of schizophrenia.
Treatment of schizophrenia

Livertox Summary

Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. Brexpiprazole has been associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

N05AX16
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX16 - Brexpiprazole

Mechanism of Action

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

913611-97-9

Wikipedia

Brexpiprazole

FDA Medication Guides

Rexulti
Brexpiprazole
TABLET;ORAL
OTSUKA
12/27/2021

Biological Half Life

Brexpiprazole and its major metabolite, DM-3411 have half lives of 91 and 96 hours respectively.

Use Classification

Human drugs -> Rxulti -> EMA Drug Category
Psycholeptics -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Jackowiak EM, Chou KL. Severe parkinsonism caused by brexpiprazole: A case report. Parkinsonism Relat Disord. 2019 Nov 13;69:138-139. doi: 10.1016/j.parkreldis.2019.11.013. [Epub ahead of print] PubMed PMID: 31756572.
2: Yoshimura Y, Shimizu H, Yamashita R, Washida K, Takeda T, Aoki S. Association between previous high-dose antipsychotic therapy and brexpiprazole discontinuation after the initiation of brexpiprazole in patients with schizophrenia or schizoaffective disorder. Int Clin Psychopharmacol. 2019 Nov 15. doi: 10.1097/YIC.0000000000000296. [Epub ahead of print] PubMed PMID: 31743231.
3: Suzuki M, Niidome K, Maeda K, Kikuchi T, Usami T, Futamura T. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug brexpiprazole (REXULTI(®) Tablets 1 mg, 2 mg)]. Nihon Yakurigaku Zasshi. 2019;154(5):275-287. doi: 10.1254/fpj.154.275. Japanese. PubMed PMID: 31735758.
4: Grossberg GT, Kohegyi E, Mergel V, Josiassen MK, Meulien D, Hobart M, Slomkowski M, Baker RA, McQuade RD, Cummings JL. Efficacy and Safety of Brexpiprazole for the Treatment of Agitation in Alzheimer's Dementia: Two 12-Week, Randomized, Double-Blind, Placebo-Controlled Trials. Am J Geriatr Psychiatry. 2019 Oct 1. pii: S1064-7481(19)30521-4. doi: 10.1016/j.jagp.2019.09.009. [Epub ahead of print] PubMed PMID: 31708380.
5: Sanagawa A, Shiraishi N, Sekiguchi F, Akechi T, Kimura K. Successful Use of Brexpiprazole for Parkinson's Disease Psychosis Without Adverse Effects: A Case Report. J Clin Psychopharmacol. 2019 Nov/Dec;39(6):685-687. doi: 10.1097/JCP.0000000000001127. PubMed PMID: 31688389.
6: Okada T, Kumakura J, Yasuda M, Suda S. Treatment-resistant schizophrenia successfully maintained with brexpiprazole following abrupt withdrawal of clozapine due to neutropenia. Asian J Psychiatr. 2019 Oct 18;47:101836. doi: 10.1016/j.ajp.2019.10.016. [Epub ahead of print] PubMed PMID: 31677398.
7: Citrome L, Ouyang J, Shi L, Meehan SR, Baker RA, Weiss C. Effect of Brexpiprazole on Agitation and Hostility in Patients With Schizophrenia: Post Hoc Analysis of Short- and Long-Term Studies. J Clin Psychopharmacol. 2019 Nov/Dec;39(6):597-603. doi: 10.1097/JCP.0000000000001113. PubMed PMID: 31652166.
8: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548464/ PubMed PMID: 31643783.
9: Newcomer JW, Eriksson H, Zhang P, Meehan SR, Weiss C. Changes in Metabolic Parameters and Body Weight in Patients With Major Depressive Disorder Treated With Adjunctive Brexpiprazole: Pooled Analysis of Phase 3 Clinical Studies. J Clin Psychiatry. 2019 Oct 1;80(6). pii: 18m12680. doi: 10.4088/JCP.18m12680. PubMed PMID: 31577867.
10: Chen B, Zhang XD, Wen J, Zhang B, Chen D, Wang S, Cai JP, Hu GX. Effects of 26 Recombinant CYP3A4 Variants on Brexpiprazole Metabolism. Chem Res Toxicol. 2019 Oct 17. doi: 10.1021/acs.chemrestox.9b00186. [Epub ahead of print] PubMed PMID: 31560202.
11: Sanomachi T, Suzuki S, Togashi K, Seino S, Yoshioka T, Kitanaka C, Okada M, Yamamoto M. Brexpiprazole Reduces Survivin and Reverses EGFR Tyrosine Kinase Inhibitor Resistance in Lung and Pancreatic Cancer. Anticancer Res. 2019 Sep;39(9):4817-4828. doi: 10.21873/anticanres.13667. PubMed PMID: 31519584.
12: Amada N, Akazawa H, Ohgi Y, Maeda K, Sugino H, Kurahashi N, Kikuchi T, Futamura T. Brexpiprazole has a low risk of dopamine D(2) receptor sensitization and inhibits rebound phenomena related to D(2) and serotonin 5-HT(2A) receptors in rats. Neuropsychopharmacol Rep. 2019 Sep 5. doi: 10.1002/npr2.12076. [Epub ahead of print] PubMed PMID: 31487433.
13: Fornaro M, Fusco A, Anastasia A, Cattaneo CI, De Berardis D. Brexpiprazole for treatment-resistant major depressive disorder. Expert Opin Pharmacother. 2019 Nov;20(16):1925-1933. doi: 10.1080/14656566.2019.1654457. Epub 2019 Aug 20. PubMed PMID: 31431092.
14: Cha DS, Luo X, Ahmed J, Becirovic L, Cha RH, McIntyre RS. Brexpiprazole as an augmentation agent to antidepressants in treatment resistant major depressive disorder. Expert Rev Neurother. 2019 Sep;19(9):777-783. doi: 10.1080/14737175.2019.1653759. Epub 2019 Aug 14. PubMed PMID: 31389279.
15: Davis JM. Commentary on: Corponi F., Fabbri C, Bitter, I. Montgomery, S., Vieta, E., Kaspar, S., Pallanti S., Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):1061-1062. doi: 10.1016/j.euroneuro.2019.07.001. Epub 2019 Jul 29. PubMed PMID: 31371104.
16: Kishi T, Sakuma K, Nomura I, Matsuda Y, Mishima K, Iwata N. Brexpiprazole as Adjunctive Treatment for Major Depressive Disorder Following Treatment Failure With at Least One Antidepressant in the Current Episode: a Systematic Review and Meta-Analysis. Int J Neuropsychopharmacol. 2019 Nov 1;22(11):698-709. doi: 10.1093/ijnp/pyz040. PubMed PMID: 31350882; PubMed Central PMCID: PMC6872963.
17: Thase ME, Zhang P, Weiss C, Meehan SR, Hobart M. Efficacy and safety of brexpiprazole as adjunctive treatment in major depressive disorder: overview of four short-term studies. Expert Opin Pharmacother. 2019 Oct;20(15):1907-1916. doi: 10.1080/14656566.2019.1638913. Epub 2019 Jul 10. Review. PubMed PMID: 31290344.
18: Suzuki S, Yamamoto M, Sanomachi T, Togashi K, Sugai A, Seino S, Yoshioka T, Kitanaka C, Okada M. Brexpiprazole, a Serotonin-Dopamine Activity Modulator, Can Sensitize Glioma Stem Cells to Osimertinib, a Third-Generation EGFR-TKI, via Survivin Reduction. Cancers (Basel). 2019 Jul 5;11(7). pii: E947. doi: 10.3390/cancers11070947. PubMed PMID: 31284441; PubMed Central PMCID: PMC6679129.
19: Corponi F, Fabbri C, Bitter I, Montgomery S, Vieta E, Kasper S, Pallanti S, Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):971-985. doi: 10.1016/j.euroneuro.2019.06.008. Epub 2019 Jun 27. Review. PubMed PMID: 31255396.
20: Suzuki S, Yamamoto M, Togashi K, Sanomachi T, Sugai A, Seino S, Yoshioka T, Kitanaka C, Okada M. In vitro and in vivo anti-tumor effects of brexpiprazole, a newly-developed serotonin-dopamine activity modulator with an improved safety profile. Oncotarget. 2019 May 28;10(37):3547-3558. doi: 10.18632/oncotarget.26949. eCollection 2019 May 28. PubMed PMID: 31191825; PubMed Central PMCID: PMC6544401.

Explore Compound Types